molecular formula C3H8O3<br>C3H8O3<br>CH2OH-CHOH-CH2OH B168720 Glycerol CAS No. 101662-08-2

Glycerol

Cat. No. B168720
M. Wt: 92.09 g/mol
InChI Key: PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Description

Glycerol, also known as glycerin or glycerine, is a colorless, odorless, viscous liquid that is widely used in the manufacturing of various products such as cosmetics, food, and pharmaceuticals. It is a trihydric alcohol that has three hydroxyl groups (-OH) and is soluble in water and alcohol. Glycerol is produced naturally in the body during the breakdown of fats and is also found in some foods such as meat, dairy products, and vegetables.

Scientific Research Applications

Density Modeling in Aqueous Solutions

Glycerol is crucial in scientific applications for its role in experimental investigations, particularly in aqueous solutions. Its density can be precisely adjusted by altering the glycerol content, enabling accurate density calculations essential in various scientific fields. Volk and Kähler (2018) developed an empirical model to calculate the density of aqueous glycerol solutions with high accuracy, significantly improving upon existing models (Volk & Kähler, 2018).

Membrane Fabrication

Glycerol plays a vital role in greener membrane fabrication. Prézélus et al. (2021) emphasized its use in ultrafiltration hollow fibers prepared by non-solvent induced phase separation, highlighting its significant contributions to the environmental impact of membrane production (Prézélus et al., 2021).

Biodiesel Byproduct Utilization

The transesterification process in biodiesel production generates glycerol as a byproduct. Kachel-Jakubowska et al. (2017) and others have researched its properties and potential applications, including its use in Fourier transform infrared spectroscopy for analyzing byproducts (Kachel-Jakubowska et al., 2017).

Biotechnological Applications

Glycerol is a promising substrate for various biotechnological applications. Rywińska et al. (2013) discussed its use in converting crude glycerol into value-added products through biological methods, particularly with Yarrowia lipolytica yeast (Rywińska et al., 2013).

Glycerol in Catalytic Processes

Glycerol's highly functionalized nature makes it an ideal platform chemical for producing high-added-value products. Villa et al. (2015) explored the catalytic oxidation of glycerol for forming valuable oxygenated compounds, highlighting the advancements in using gold-based catalysts for improving selectivity and activity in these processes (Villa et al., 2015).

Fermentation and Biofuel Production

Mattam et al. (2013) reviewed the utilization of glycerol as a carbon source for producing various fuels and chemicals through fermentation, leveraging its unique characteristics for higher yield conversions (Mattam et al., 2013).

Glycerol in Chemical Synthesis and Green Chemistry

Gu and Jérôme (2010) and Díaz‐Álvarez and Cadierno (2013) highlighted glycerol's role as a green solvent and reducing agent in organic synthesis, emphasizing its non-toxicity and biodegradability. They also explored its use in metal-catalyzed transfer hydrogenation reactions and nanoparticle formation, demonstrating its potential in sustainable reaction media for synthetic organic chemistry (Gu & Jérôme, 2010), (Díaz‐Álvarez & Cadierno, 2013).

properties

IUPAC Name

propane-1,2,3-triol
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InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

PEDCQBHIVMGVHV-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)O)O
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Molecular Formula

C3H8O3, Array
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Related CAS

25618-55-7, 26403-55-4
Record name Polyglycerol
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DSSTOX Substance ID

DTXSID9020663
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Molecular Weight

92.09 g/mol
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Physical Description

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.]
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Boiling Point

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes)
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Flash Point

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible
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Density

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26
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Vapor Density

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Mechanism of Action

When administered rectally, glycerin exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation. Glycerin decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., Glycerin (glycerol) and sorbitol are hyperosmotic laxatives., When administered rectally, glycerin and sorbitol exert a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexly stimulating evacuation. The extent to which the simple physical distention of the rectum and the hygroscopic and/or local irritant actions are responsible for the laxative effects of some of these drugs is not known. Only extremely high oral doses of sorbitol (25 g daily) or glycerin exert laxative action., /Glycerin/ decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the aqueous and vitreous humors into the bloodstream., The physicochemical effects of a series of alkanols, alkanediols and glycerol on erythrocyte shape and hemolysis at 4 and 20 degrees C were examined. We calculated the dielectric constant of the incubation medium, Ds, and the dielectric constant of the erythrocyte membrane Dm in the presence of organic solutes. The ratio Ds/Dm = -38.48 at 20 degrees C defines the normal biconcave shape in a medium without hemolytic agents. A decrease in Ds/Dm favors externalization or internalization with consequent hemolysis. Alkanols and alkanediols convert biconcave erythrocytes into echinocytes, which is accompanied by an increase in the projected surface area. Glycerol converts biconcave erythrocytes into stomatocytes, which was accompanied by a marginal decrease in the projected surface area. Progressive externalization in alkanols and alkanediols or internalization in glycerol resulted in a decrease in the projected surface area and the formation of smooth spheres. The degree of shape change induced was related to the degree of hemolysis and the ratio Ds/Dm. A decrease in temperature reduced both the degree of shape change and hemolysis. .../Thus/ physicochemical toxicity may be a result of a temperature dependent hydrophobic interaction between the organic solutes and the membrane and is best interpreted by the ability of the solutes to change Ds and Dm.
Record name Glycerin
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Product Name

Glycerin

Color/Form

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature].

CAS RN

56-81-5
Record name GLYCERINE
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Record name Glycerol
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Record name Glycerin [USP:JAN]
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Record name Glycerin
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URL https://www.drugbank.ca/drugs/DB09462
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Record name glycerin
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Record name Glycerol
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Record name Glycerol
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Record name Glycerol
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Record name Glycerol
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Melting Point

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F
Record name GLYCERINE
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URL https://cameochemicals.noaa.gov/chemical/8708
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLYCERIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glycerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000131
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLYCEROL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Glycerin (mist)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0302.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.